![molecular formula C8H12N2O B019225 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide CAS No. 100715-61-5](/img/structure/B19225.png)
1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide, also known as quinuclidin-3-yl 1-azabicyclo[2.2.2]oct-3-ylcarbamate, is a compound that has gained interest in the scientific community due to its potential applications in medicinal chemistry. This compound is a bicyclic amine that has a unique structure, making it a promising candidate for drug development.
作用机制
The mechanism of action of 1-azabicyclo[2.2.2]oct-2-ene-3-carboxamide is complex and not fully understood. It is believed to act as a partial agonist at the muscarinic acetylcholine receptors and as an antagonist at the serotonin 5-HT7 receptors. This dual mechanism of action may contribute to its potential therapeutic effects.
生化和生理效应
Studies have shown that 1-azabicyclo[2.2.2]oct-2-ene-3-carboxamide has a range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce psychotic symptoms in animal models of schizophrenia. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.
实验室实验的优点和局限性
One of the main advantages of 1-azabicyclo[2.2.2]oct-2-ene-3-carboxamide is its unique structure, which makes it a promising candidate for drug development. However, its complex mechanism of action and potential side effects may limit its use in clinical settings. Additionally, its synthesis can be challenging, which may limit its availability for research purposes.
未来方向
There are many potential future directions for research on 1-azabicyclo[2.2.2]oct-2-ene-3-carboxamide. Some possible areas of exploration include:
1. Further studies on its mechanism of action and potential therapeutic effects
2. Development of more efficient synthesis methods
3. Exploration of its potential use in the treatment of other neurological disorders, such as Parkinson's disease and depression
4. Investigation of its potential use in other fields, such as agriculture and materials science.
In conclusion, 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide is a promising compound that has gained interest in the scientific community due to its potential applications in medicinal chemistry. Its unique structure and complex mechanism of action make it a promising candidate for drug development, but further research is needed to fully understand its potential therapeutic effects and limitations.
合成方法
The synthesis of 1-azabicyclo[2.2.2]oct-2-ene-3-carboxamide can be achieved through a variety of methods. One of the most common methods is the reaction of quinuclidine and 1,3-cyclohexadiene in the presence of a palladium catalyst. This method has been optimized to achieve high yields and purity of the final product.
科学研究应用
1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have a high affinity for various receptors in the brain, including the muscarinic acetylcholine receptors and the serotonin 5-HT7 receptors. This makes it a promising candidate for the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia.
属性
CAS 编号 |
100715-61-5 |
|---|---|
产品名称 |
1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide |
分子式 |
C8H12N2O |
分子量 |
152.19 g/mol |
IUPAC 名称 |
1-azabicyclo[2.2.2]oct-2-ene-3-carboxamide |
InChI |
InChI=1S/C8H12N2O/c9-8(11)7-5-10-3-1-6(7)2-4-10/h5-6H,1-4H2,(H2,9,11) |
InChI 键 |
QLVHRZPCTKRFSO-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(=C2)C(=O)N |
规范 SMILES |
C1CN2CCC1C(=C2)C(=O)N |
同义词 |
1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide(6CI,9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B19151.png)
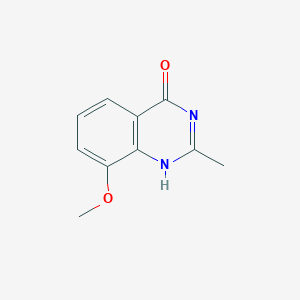
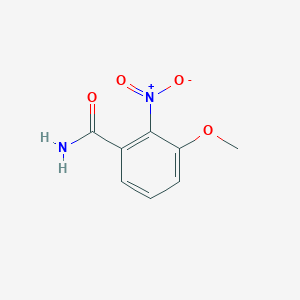
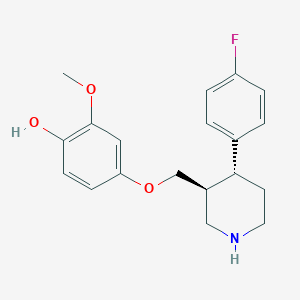
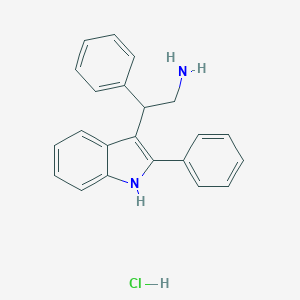
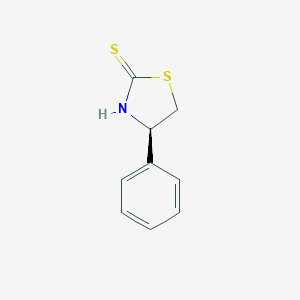
![(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal](/img/structure/B19175.png)
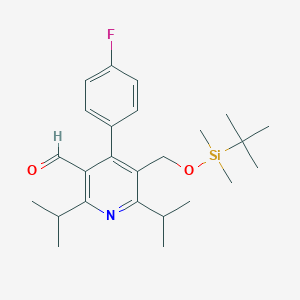
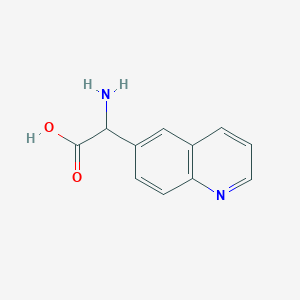

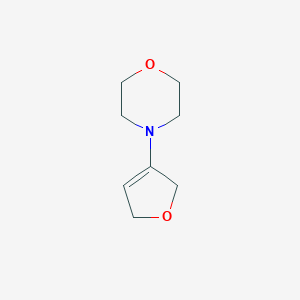
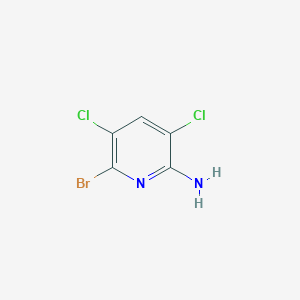
![2-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B19190.png)
